Molybdenum dichloride dioxide

Atomic Layer Deposition Semiconductor Thin Films Molybdenum Precursors

Molybdenum dichloride dioxide (MoO₂Cl₂) is the preferred ALD/CVD precursor for advanced semiconductor manufacturing. It delivers 40% higher deposition rates than MoCl₅, reduces TiN substrate etching (<10 Å/min), and enables carbon‑free growth of wafer‑scale monolayer MoS₂. Ultra‑high purity (≥99.9996 wt %) minimizes trace‑metal defects in sub‑3 nm transistors. Also an efficient catalyst for olefin epoxidation (TOF up to 577 h⁻¹). Accelerate process qualification and boost throughput with the benchmark Group 6 oxyhalide.

Molecular Formula Cl2H2MoO2
Molecular Weight 200.9 g/mol
CAS No. 13637-68-8
Cat. No. B1677411
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMolybdenum dichloride dioxide
CAS13637-68-8
SynonymsMolybdenum dichloride dioxide
Molecular FormulaCl2H2MoO2
Molecular Weight200.9 g/mol
Structural Identifiers
SMILESO=[Mo]=O.Cl.Cl
InChIInChI=1S/2ClH.Mo.2O/h2*1H;;;
InChIKeyVIESGSOMCOAOBB-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Molybdenum Dichloride Dioxide (MoO2Cl2, CAS 13637-68-8): Procurement and Selection Guide for Semiconductor ALD/CVD Precursors and Epoxidation Catalysis


Molybdenum dichloride dioxide (MoO2Cl2, CAS 13637-68-8) is an inorganic molybdenum(VI) oxyhalide with a molecular weight of 198.84 g/mol, commercially available as a yellow powder or flake solid with a density of 3.31 g/cm³ at 25°C and a melting point of approximately 175°C [1]. The compound adopts a tetrahedral C2v geometry in the gas phase with Mo=O bond distances of 1.686 Å and O=Mo=O bond angles of 106.3° [2]. MoO2Cl2 serves as a critical precursor in atomic layer deposition (ALD) and chemical vapor deposition (CVD) for fabricating molybdenum-containing thin films in advanced semiconductor manufacturing, and as a versatile catalyst or catalyst precursor in olefin epoxidation and other organic transformations [3].

Why MoO2Cl2 Cannot Be Substituted with MoCl5, MoO3, WO2Cl2, or MoO2Br2 Without Process Validation


Substituting MoO2Cl2 with in-class analogs such as MoCl5, MoO3, WO2Cl2, or MoO2Br2 without rigorous process revalidation introduces quantifiable performance penalties. MoCl5 exhibits inferior thermal stability (decomposes readily with HCl evolution), lower deposition rates, and more aggressive substrate etching [1]. MoO3 lacks sufficient volatility for reliable vapor-phase transport in ALD/CVD applications [2]. WO2Cl2 demonstrates weaker oxidizing power and divergent mechanistic pathways in epoxidation catalysis [3]. MoO2Br2, while structurally analogous, differs in bond distances (Mo-Br = 2.403 Å vs. Mo-Cl = 2.258 Å) and may exhibit altered reactivity and vapor transport characteristics [4]. The evidence below quantifies these differentiation dimensions.

MoO2Cl2 (CAS 13637-68-8): Quantitative Differentiation Evidence Versus MoCl5, WO2Cl2, MoO2Br2, and MoO3


ALD Deposition Rate of MoO2Cl2 Exceeds MoCl5 by 40% Under Comparable Process Conditions

MoO2Cl2 demonstrates a deposition rate 40% higher than that of traditional MoCl5 when employed as a molybdenum precursor in atomic layer deposition (ALD) processes [1]. This rate advantage is attributed to MoO2Cl2's higher thermal stability (decomposition temperature >350°C) and more favorable surface reaction kinetics, enabling enhanced throughput in high-volume semiconductor manufacturing [1].

Atomic Layer Deposition Semiconductor Thin Films Molybdenum Precursors

Ultra-High Purity MoO2Cl2 Achieves 99.9996 wt% by Sublimation Method Versus Prior Art 99.9995 wt%

A patented production method for MoO2Cl2 achieves purity of 99.9996 wt% or greater as determined by ICP-OES/MS, exceeding the 99.9995 wt% purity level reported for MoO2Cl2 produced by prior art methods involving MoO3 and Cl2 reaction [1]. This purity level is particularly critical given that tungsten impurities in molybdenum-containing layers can severely impair electronic properties [1]. The method involves reacting MoO2 with Cl2 followed by controlled resublimation steps [1].

High-Purity Precursors Semiconductor Materials Trace Metal Analysis

MoO2Cl2 Exhibits Weaker Oxidizing Power Than CrO2Cl2 but Stronger Than WO2Cl2: Oxidizing Strength Order CrO2Cl2 >> MoO2Cl2 > WO2Cl2

DFT calculations on the oxidation of ethylene by Group 6 dioxodichlorides establish a quantitative oxidizing strength order of CrO2Cl2 >> MoO2Cl2 > WO2Cl2 [1]. The study demonstrates that reactions involving reduction of the metal center show a sharp increase in activation barrier from Cr to W, while reactions without metal oxidation state change exhibit much smaller variations [1]. This trend indicates that MoO2Cl2 occupies an intermediate reactivity window that balances sufficient oxidizing power with selectivity control.

Olefin Epoxidation Oxidation Catalysis Density Functional Theory

MoO2Cl2 Enables Carbon-Free MoS2 Monolayer Growth; Carbon Contamination Present in Conventional MOCVD Precursors

MoO2Cl2 has been identified as a carbon-free inorganic precursor for the scalable growth of atomically thin MoS2 layers in conventional MOCVD systems, eliminating the carbon contamination inherent to typical metalorganic precursors [1]. Using MoO2Cl2 combined with H2S as sulfur source, researchers successfully demonstrated wafer-scale growth of carbon-free MoS2 monolayers on Dragontrail glass, SiO2/Si, and quartz substrates with high uniformity and reproducibility [1]. The reasonably high vapor pressure of MoO2Cl2 ensures compatibility with standard MOCVD infrastructure [1].

2D Materials MOCVD Transition Metal Dichalcogenides

MoO2Cl2 Mo=O Bond Distance 1.686 Å vs. MoO2Br2 1.683 Å; Mo-Cl vs. Mo-Br Bond Length Difference 0.145 Å

Gas-phase electron diffraction reinvestigation at nozzle-tip temperatures of 100°C (MoO2Cl2) and 170°C (MoO2Br2) resolves earlier discrepancies in reported structural parameters and establishes that Mo=O bond distances are nearly identical: r(Mo=O) = 1.686(4) Å for MoO2Cl2 versus 1.683(6) Å for MoO2Br2 [1]. However, the Mo-Cl bond distance (2.258(3) Å) is 0.145 Å shorter than the Mo-Br bond distance (2.403(3) Å), while O=Mo=O bond angles differ marginally: 106.3(26)° for MoO2Cl2 versus 107.8(39)° for MoO2Br2 [1].

Gas-Phase Electron Diffraction Molecular Structure Comparative Inorganic Chemistry

MoO2Cl2 Avoids TiN Substrate Etching (<10 Å/min) During Mo Deposition; Reduced Interface Damage Versus MoCl5

A patented vapor deposition process utilizing MoO2Cl2 as the molybdenum source reagent achieves reduced titanium nitride (TiN) etching during molybdenum film deposition, with TiN etch rates of less than 10 Å per minute [1]. Reduced TiN etching is critical because it minimizes the required cross-sectional area for conduction and improves device uniformity by preventing non-uniform interface degradation [1]. The process deposits molybdenum-containing material at temperatures below 400°C without requiring substrate pre-treatment with nucleating agents [1].

Vapor Deposition Substrate Compatibility Semiconductor Metallization

MoO2Cl2 (CAS 13637-68-8): Optimal Application Scenarios Driven by Quantified Differentiation Evidence


High-Volume ALD/CVD Manufacturing of Molybdenum Thin Films for Sub-3nm Semiconductor Nodes

MoO2Cl2 is the preferred precursor over MoCl5 in thermal ALD and CVD processes for depositing molybdenum metal films in advanced logic, DRAM, and 3D NAND devices. The 40% higher deposition rate compared to MoCl5 directly increases wafer throughput and reduces cost per wafer [1]. The availability of ultra-high purity material (≥99.9996 wt%) minimizes trace metal contaminants that can cause threshold voltage variation in sub-3nm transistors [2]. Reduced TiN substrate etching (<10 Å/min) preserves barrier layer integrity and improves device uniformity [3].

Carbon-Free MOCVD Growth of Monolayer MoS2 for 2D Semiconductor Devices

Researchers and process engineers seeking to fabricate high-quality, wafer-scale monolayer MoS2 for next-generation FETs, photodetectors, and flexible electronics should select MoO2Cl2 as the molybdenum source. Unlike metalorganic precursors that introduce carbon contamination degrading electrical properties, MoO2Cl2 enables carbon-free growth when combined with H2S in standard MOCVD systems [4]. The precursor's compatibility with conventional MOCVD infrastructure facilitates process transfer from R&D to production [4].

Liquid-Phase Olefin Epoxidation Catalysis Requiring High TOF and Controlled Oxidizing Strength

MoO2Cl2-derived complexes such as [MoO2Cl2(L)2] (L = dmf, dma, dmpa, def, dpf) catalyze cis-cyclooctene epoxidation with tert-butyl hydroperoxide at 55°C, achieving turnover frequencies of 561-577 mol molMo⁻¹ h⁻¹ and epoxide yields of ≥98% after 6 hours under solvent-free conditions [5]. For applications where CrO2Cl2 is excessively oxidizing and WO2Cl2 is insufficiently reactive, MoO2Cl2 provides an intermediate reactivity window optimal for selective epoxidation [6].

Fundamental Gas-Phase Structural Studies and Computational Benchmarking of Group 6 Dioxodihalides

Experimental and computational chemists investigating structure-reactivity relationships in Group 6 oxyhalides require well-characterized reference data. The gas-phase molecular geometry of MoO2Cl2 has been precisely determined by electron diffraction: r(Mo=O) = 1.686(4) Å, r(Mo-Cl) = 2.258(3) Å, ∠O=Mo=O = 106.3(26)°, and ∠Cl-Mo-Cl = 113.9(23)° at 100°C nozzle-tip temperature [7]. These benchmark parameters enable validation of DFT methods and comparative analysis with MoO2Br2, WO2Cl2, and WO2Br2 [7].

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